![molecular formula C9H7NO3 B1592183 Methyl benzo[d]oxazole-7-carboxylate CAS No. 1086378-35-9](/img/structure/B1592183.png)
Methyl benzo[d]oxazole-7-carboxylate
Overview
Description
Methyl benzo[d]oxazole-7-carboxylate is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzene ring fused to an oxazole ring, with a methyl ester group attached at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl benzo[d]oxazole-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with ethyl chloroformate to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium hydride. The final step involves esterification using methanol and a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl benzo[d]oxazole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Methyl benzo[d]oxazole-7-carboxylate serves as an intermediate in the synthesis of more complex pharmaceutical compounds. It has been investigated for its potential antimicrobial and anticancer properties. Research indicates that derivatives of this compound can exhibit neuroprotective effects, particularly against neurotoxicity induced by β-amyloid, which is relevant in Alzheimer's disease research .
The compound has shown promise in various biological assays:
- Neuroprotective Effects : A study demonstrated that certain derivatives of benzo[d]oxazole exert neuroprotective effects on PC12 cells exposed to β-amyloid, potentially offering therapeutic avenues for Alzheimer's disease .
- Anticancer Properties : this compound derivatives have been explored for their ability to inhibit cancer cell proliferation and modulate immune responses, indicating potential utility in cancer treatment .
Industrial Applications
In addition to its medicinal uses, this compound is utilized in the production of dyes and pigments , showcasing its versatility in industrial applications. The synthesis methods are optimized for efficiency and yield, often employing continuous flow reactors for large-scale production.
Case Study 1: Neuroprotection Against β-Amyloid Toxicity
A series of derivatives based on this compound were synthesized and tested for neuroprotective effects against β-amyloid-induced toxicity in PC12 cells. The findings revealed that specific compounds significantly increased cell viability and reduced apoptosis markers, suggesting a mechanism involving modulation of key signaling pathways such as Akt/GSK-3β/NF-κB .
Case Study 2: Anticancer Activity
Research into the anticancer properties of this compound derivatives indicated their potential as inhibitors of tumor cell growth. Compounds were found to effectively inhibit cell proliferation in various cancer cell lines, including those resistant to conventional therapies, highlighting their potential as novel therapeutic agents .
Data Tables
Application Area | Specific Use | Key Findings |
---|---|---|
Medicinal Chemistry | Intermediate for drug synthesis | Potential anticancer and antimicrobial properties |
Biological Activity | Neuroprotection against β-amyloid toxicity | Increased cell viability in PC12 cells |
Industrial Applications | Production of dyes and pigments | Efficient synthesis methods using continuous flow reactors |
Mechanism of Action
The mechanism of action of methyl benzo[d]oxazole-7-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxybenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
Uniqueness
Methyl benzo[d]oxazole-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Biological Activity
Methyl benzo[d]oxazole-7-carboxylate is a heterocyclic compound belonging to the oxazole family, characterized by a benzene ring fused to an oxazole ring with a methyl ester group at the 7th position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential antimicrobial and anticancer properties.
Antimicrobial Properties
This compound has been studied for its antimicrobial efficacy against various pathogens. Research indicates that compounds within the oxazole family, including this compound, exhibit significant activity against both bacterial and fungal strains.
Table 1: Antimicrobial Activity of Oxazole Derivatives
Compound | MIC (µg/ml) | Bacterial Strains Tested |
---|---|---|
11 | 1.6 | Candida albicans |
12 | 0.8 | Candida tropicalis |
5-Fluorocytosine | 3.2 | Aspergillus niger |
These findings suggest that this compound may serve as a promising candidate for developing new antimicrobial agents, particularly in the context of rising antibiotic resistance.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound and its derivatives. For instance, derivatives have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:
- Inhibition of Cell Proliferation : Studies indicate that the compound can inhibit cell cycle progression in cancer cells.
- Induction of Apoptosis : The compound promotes apoptosis through the activation of pro-apoptotic proteins and inhibition of anti-apoptotic factors.
Neuroprotective Effects
In addition to its antimicrobial and anticancer properties, this compound has demonstrated neuroprotective effects. In vitro studies on PC12 cells (a model for neuronal cells) exposed to β-amyloid (Aβ) have shown that certain derivatives can reduce neurotoxicity and improve cell viability.
Table 2: Neuroprotective Effects on PC12 Cells
Compound | Concentration (µg/ml) | Effect on Cell Viability (%) |
---|---|---|
5c | 1.25 | +30% |
5c | 2.5 | +50% |
5c | 5 | +70% |
This effect is associated with modulation of signaling pathways involving Akt and GSK-3β, which are crucial for neuronal survival and function.
Case Study 1: Antimicrobial Efficacy
In a comparative study, this compound was tested against standard antibiotics. The results indicated that it exhibited comparable or superior activity against certain strains of E. coli and S. aureus, suggesting its potential as an alternative therapeutic agent in treating infections caused by resistant strains.
Case Study 2: Cancer Cell Line Studies
In another study focusing on breast cancer cell lines, this compound derivatives were shown to significantly reduce cell viability at concentrations as low as 10 µM. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways, making it a candidate for further development in cancer therapy.
Properties
IUPAC Name |
methyl 1,3-benzoxazole-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-12-9(11)6-3-2-4-7-8(6)13-5-10-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWYSYMOKICPBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)N=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599749 | |
Record name | Methyl 1,3-benzoxazole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086378-35-9 | |
Record name | 7-Benzoxazolecarboxylic acid, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086378-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1,3-benzoxazole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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